6-Methyl-4-phenylcoumarin
Overview
Description
6-Methyl-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are characterized by their benzene ring fused to an α-pyrone ring
Mechanism of Action
Target of Action
6-Methyl-4-phenylcoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins in general have been known to interact with various biomolecules, playing a key role in fluorescent labeling .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps . The phenylalanine obtained from the shikimate pathway serves as the precursor for coumarin biosynthesis .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of coumarins are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Coumarins in general have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The polymer-based host and the target species interact to induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor these environmental factors .
Biochemical Analysis
Cellular Effects
Coumarins have been reported to exhibit various cellular effects, including the ability to cause apoptosis or programmed cell death in some cancer types and to prevent the proliferation of cancer cells .
Dosage Effects in Animal Models
Phenylcoumarin derivatives have shown potent antidepressant activity in the tail suspension test and forced swimming test at very low doses .
Metabolic Pathways
Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of acid catalysts. For this compound, the reaction involves the condensation of 4-phenylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid or trifluoroacetic acid. The reaction is usually conducted at elevated temperatures to facilitate the formation of the coumarin ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumarin ring into dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions include quinones, dihydrocoumarins, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Methyl-4-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of dyes, optical brighteners, and as a precursor for other chemical syntheses
Comparison with Similar Compounds
4-Methylumbelliferone: Known for its use in fluorescence-based assays.
7-Hydroxycoumarin: Widely used as a fluorescent marker in biochemical studies.
Coumarin: The parent compound with various derivatives having diverse applications
Uniqueness: 6-Methyl-4-phenylcoumarin stands out due to its specific structural modifications, which enhance its fluorescence properties and biological activity. Its unique combination of a methyl group at the 6-position and a phenyl group at the 4-position provides distinct chemical and physical properties compared to other coumarin derivatives .
Properties
IUPAC Name |
6-methyl-4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOOQSLXFTYOTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346978 | |
Record name | 6-Methyl-4-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16299-22-2 | |
Record name | 6-Methyl-4-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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